Metralindole hydrochloride chemical structure and properties
Metralindole hydrochloride chemical structure and properties
An In-depth Technical Guide to Metralindole (B1210286) Hydrochloride
Introduction
Metralindole hydrochloride, also known by the trade name Inkazan, is a tetracyclic antidepressant that was developed and investigated in Russia.[1][2] It belongs to the class of reversible inhibitors of monoamine oxidase A (RIMA), and its chemical structure and pharmacological activity are closely related to another antidepressant, pirlindole.[1][2] Primarily studied for its effects on the central nervous system, its main therapeutic application was intended for the treatment of depression.[2][3] More recent research has also explored its potential as a multi-targeted inhibitor for certain kinases, suggesting a broader pharmacological profile.[4]
Chemical Structure and Properties
Metralindole is a heterocyclic β-carboline derivative.[3] The hydrochloride salt is an off-white, odorless powder with a bitter taste and is soluble in water.
Chemical Identifiers and Properties
The key chemical and physical properties of Metralindole and its hydrochloride salt are summarized below.
| Property | Value | Reference |
| IUPAC Name | 12-methoxy-4-methyl-1,4,6-triazatetracyclo[7.6.1.0⁵,¹⁶.0¹⁰,¹⁵]hexadeca-5,9(16),10(15),11,13-pentaene | [3] |
| Synonyms | Inkazan, Incasan, Metralindol | [1][3][5] |
| CAS Number (HCl Salt) | 53734-79-5 | [1][2][6] |
| CAS Number (Free Base) | 54188-38-4 | [1][3] |
| Chemical Formula (HCl) | C₁₅H₁₈ClN₃O | [1][6] |
| Molecular Weight (HCl) | 291.78 g/mol | [1][6] |
| Chemical Formula (Base) | C₁₅H₁₇N₃O | [3] |
| Molecular Weight (Base) | 255.31 g/mol | [3][7] |
| Melting Point (HCl) | 305-308°C | |
| Melting Point (Base) | 164-165°C | |
| SMILES Code | CN1CCN2C3=C(C=C(C=C3)OC)C4=C2C1=NCC4 | [3] |
Chemical Structure
Caption: 2D Chemical Structure of Metralindole.
Pharmacology
Mechanism of Action
Metralindole's primary mechanism of action is the reversible inhibition of monoamine oxidase A (MAO-A).[1][2][6][8] MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine (B1211576) in the brain.[9] By inhibiting MAO-A, Metralindole increases the synaptic availability of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[9]
Recent studies have also identified Metralindole hydrochloride as an inhibitor of human cyclin-dependent kinase 2 (CDK2) and human protein kinase CK2 holoenzyme.[4] This suggests a potential role for the compound in cancer therapy, particularly for non-small cell lung cancer.[4]
Pharmacodynamics
The inhibition of MAO-A by Metralindole leads to an accumulation of serotonin, norepinephrine, and dopamine in the synaptic cleft, enhancing neurotransmission. This modulation of the monoaminergic systems is a common mechanism for many antidepressant drugs.[10] Studies have shown its effects on adrenergic neurotransmission and on the bioelectrical activity of the brain.
Synthesis
Experimental Protocols & Workflows
Detailed experimental protocols for Metralindole hydrochloride are primarily documented in Russian pharmacological literature from the 1980s and are not widely available in public databases.[1] However, a general workflow for the preclinical evaluation of a novel antidepressant like Metralindole can be outlined.
Caption: Generalized workflow for the preclinical assessment of an antidepressant.
Signaling Pathways
Monoamine Oxidase A Inhibition Pathway
As a RIMA, Metralindole's primary effect is on the monoaminergic system. The diagram below illustrates this pathway.
Caption: Signaling pathway of Metralindole as a MAO-A inhibitor.
Potential Cell Cycle Inhibition Pathway
Recent findings suggest Metralindole also inhibits CDK2 and CK2, key regulators of the cell cycle. This could provide a basis for its potential anti-cancer properties.
Caption: Potential mechanism of Metralindole in cell cycle regulation.
Clinical Information
Metralindole (as Inkazan) was investigated in Russia for its potential as an antidepressant.[1][2] Available information indicates that it reached at least Phase II of clinical trials.[3] However, detailed results from these trials are not widely published in English-language journals, and the drug did not see widespread international use.[3] The oral LD50 in mice was reported as 445 mg/kg.
Conclusion
Metralindole hydrochloride is a tetracyclic compound with a primary, well-documented role as a reversible inhibitor of monoamine oxidase A. Its development as an antidepressant was promising, though its clinical use has been limited. The more recent discovery of its inhibitory effects on CDK2 and CK2 kinases opens new avenues for research into its potential applications in oncology. Further investigation is required to fully elucidate its complete pharmacological profile and therapeutic potential.
References
- 1. medkoo.com [medkoo.com]
- 2. Metralindole - Wikipedia [en.wikipedia.org]
- 3. Metralindole | C15H17N3O | CID 68713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Metralindole HCl | TargetMol [targetmol.com]
- 6. Metralindole HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. metralindole [drugcentral.org]
- 8. Metralindole [medbox.iiab.me]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Antidepressants : mechanisms of action [biopsychiatry.com]
